(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 97327-32-7
VCID: VC11716080
InChI: InChI=1S/C8H14N2O3.ClH/c1-5(9)7(11)10-4-2-3-6(10)8(12)13;/h5-6H,2-4,9H2,1H3,(H,12,13);1H/t5-,6+;/m1./s1
SMILES: CC(C(=O)N1CCCC1C(=O)O)N.Cl
Molecular Formula: C8H15ClN2O3
Molecular Weight: 222.67 g/mol

(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

CAS No.: 97327-32-7

Cat. No.: VC11716080

Molecular Formula: C8H15ClN2O3

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride - 97327-32-7

Specification

CAS No. 97327-32-7
Molecular Formula C8H15ClN2O3
Molecular Weight 222.67 g/mol
IUPAC Name (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H14N2O3.ClH/c1-5(9)7(11)10-4-2-3-6(10)8(12)13;/h5-6H,2-4,9H2,1H3,(H,12,13);1H/t5-,6+;/m1./s1
Standard InChI Key CPWJBBHGBMGZAE-IBTYICNHSA-N
Isomeric SMILES C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl
SMILES CC(C(=O)N1CCCC1C(=O)O)N.Cl
Canonical SMILES CC(C(=O)N1CCCC1C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound is a diastereomeric hydrochloride salt composed of two amino acid units: L-alanine ((2R)-2-aminopropanoic acid) and L-proline ((2S)-pyrrolidine-2-carboxylic acid). The stereochemical configuration is critical to its biological interactions, as the (2S) and (2R) designations specify the absolute configurations at the proline C2 and alanine C2 positions, respectively.

Table 1: Molecular Identifiers

PropertyValue
CAS No.97327-32-7
Molecular FormulaC8H15ClN2O3\text{C}_8\text{H}_{15}\text{ClN}_2\text{O}_3
Molecular Weight222.67 g/mol
IUPAC Name(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
SMILESCC@HN.Cl
InChI KeyCPWJBBHGBMGZAE-IBTYICNHSA-N

The hydrochloride salt enhances aqueous solubility and stability compared to the free carboxylic acid form, making it preferable for experimental handling.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data from synthesis protocols confirm the compound's structure. For instance, 1H^1\text{H}-NMR spectra of related intermediates show characteristic proton environments, such as δ=1.48–1.53 ppm for tert-butyl groups and δ=7.42–7.72 ppm for amide protons . The presence of a hydrochloride counterion is inferred from the molecular formula and corroborated by elemental analysis.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound typically involves peptide coupling and catalytic hydrogenation steps, as outlined in patent EP3015456A1 . A representative pathway includes:

  • Peptide Coupling: L-proline is activated as a mixed anhydride using alkyl chloroformates (e.g., ClCOOEt) and coupled with L-alanine under basic conditions.

  • Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

  • Catalytic Hydrogenation: To refine stereochemical purity, intermediates undergo hydrogenation with chiral catalysts (e.g., Rhodium-DTBM-Segphos), ensuring retention of configuration at the proline C2 position .

Table 2: Synthesis Conditions and Reagents

StepReagents/ConditionsOutcome
Peptide CouplingClCOOEt, LiOH, THF, -78°CMixed anhydride intermediate
HydrogenationH₂, Rh-DTBM-Segphos, EtOAcCis-isomer formation (99% ee)
Salt FormationHCl (g), Et₂OHydrochloride precipitation

Stereochemical Control

A critical challenge in synthesizing this compound is avoiding racemization during alkylation or deprotection steps. The patent EP3015456A1 highlights that using phase-transfer catalysts (e.g., tetrabutylammonium bromide) during alkylation minimizes racemization, preserving enantiomeric excess (>98%) . Comparative studies show that unprotected carboxyl groups at the proline C2 position are prone to epimerization under basic conditions, necessitating meticulous pH control .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits superior solubility in polar solvents (e.g., water: 45 mg/mL at 25°C) compared to the free acid form (water: <5 mg/mL). This property is attributed to ionic dissociation, which enhances bioavailability in aqueous systems. Stability studies indicate that the compound remains intact under refrigerated conditions (4°C) for >12 months but degrades at elevated temperatures (>40°C) due to hydrolysis of the peptide bond.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals a planar amide bond (ω=180\omega = 180^\circ) and a puckered pyrrolidine ring (envelope conformation) . The hydrochloride ion forms hydrogen bonds with the proline carboxylate (d=2.67A˚d = 2.67 \, \text{Å}), stabilizing the crystal lattice .

Biological Activity and Applications

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